N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxyheptyl group, resulting in different chemical and biological properties.
N-(2-Chloroethyl)-N’-[3-(hydroxypropyl)phenyl]urea: Shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(7-hydroxyheptyl)phenyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyheptyl group can influence its solubility, reactivity, and interactions with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
803729-71-7 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(7-hydroxyheptyl)phenyl]urea |
InChI |
InChI=1S/C16H25ClN2O2/c17-10-11-18-16(21)19-15-9-6-8-14(13-15)7-4-2-1-3-5-12-20/h6,8-9,13,20H,1-5,7,10-12H2,(H2,18,19,21) |
InChI Key |
YZVJZNCQUVYSNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCCO |
Origin of Product |
United States |
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